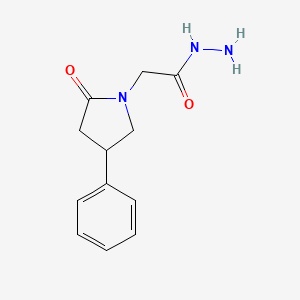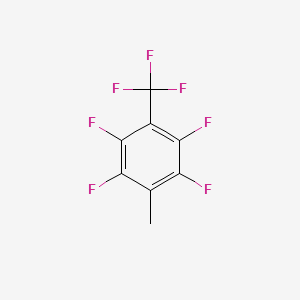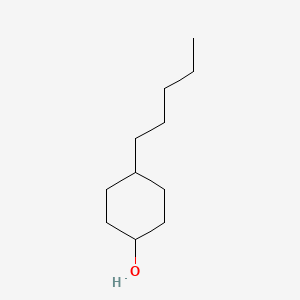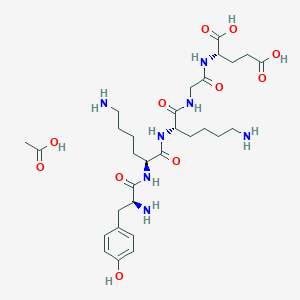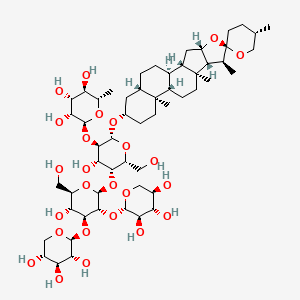
Tribulosin
Vue d'ensemble
Description
Tribulosin is a chemical compound . It is a monomer of the gross saponins from Tribulus terrestris .
Synthesis Analysis
Tribulosin is found in the fruits and roots of Tribulus terrestris, a plant that has been used for generations to energize, vitalize, and improve sexual function and physical performance in men . The plant is native to south-eastern and Mediterranean Europe, temperate and tropical Asia and Africa, and northern Australia .Molecular Structure Analysis
Tribulosin has a molecular formula of C55H90O25 . It contains a total of 180 bonds, including 90 non-H bonds, 12 rotatable bonds, 2 five-membered rings, 9 six-membered rings, 1 eight-membered ring, 1 nine-membered ring, 2 ten-membered rings, 1 twelve-membered ring, 13 hydroxyl groups, 2 primary alcohols, and 11 secondary alcohols .Chemical Reactions Analysis
Tribulosin is part of the sterol saponins, as well as flavonoids, tannins, terpenoids, phenol carboxylic acids, and alkaloids found in Tribulus terrestris . The concentration of furostanol and spirostanol saponoside, considered to be the predominant active ingredients related to the therapeutic action, can vary .Applications De Recherche Scientifique
Cardiovascular Health
Tribulosin exhibits cardioprotective effects. Research suggests that it protects rat hearts from ischemia/reperfusion injury by reducing oxidative stress and enhancing antioxidant enzyme activity . These findings highlight its potential in preventing heart-related conditions.
Antioxidant Properties
Tribulosin acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its ability to reduce lipid peroxidation (MDA levels) and enhance superoxide dismutase (SOD) activity contributes to overall health .
Safety and Toxicology
Understanding Tribulosin’s safety profile is crucial. While it generally appears safe, toxicological studies are essential to establish safe dosage ranges.
For more in-depth information, you can refer to the comprehensive review by Ștefănescu et al. on the phytochemical, pharmacological, and toxicological properties of Tribulus terrestris . Additionally, a review article provides insights into traditional pharmacological uses and phytochemistry of Tribulus terrestris . Happy exploring! 😊
Mécanisme D'action
Target of Action
Tribulosin, a steroidal saponin found in the plant Tribulus terrestris, primarily targets the body’s sexual function and physical performance . It is believed to interact with the body’s endocrine system, particularly the hormones related to sexual function .
Mode of Action
Tribulosin is thought to act as an aphrodisiac, increasing sexual activity and blood flow to the sexual organs by boosting nitric oxide . It also interacts with the body’s inflammatory pathways, downregulating kinases and NFkB, suggesting a possible anti-inflammatory activity .
Biochemical Pathways
Tribulosin affects several biochemical pathways. It downregulates both caspase-dependent and independent apoptotic pathways, suggesting a possible anti-apoptotic activity . It also reduces the levels of GSK3β and increases p-Ser9 GSK3β levels, stabilizing the unphosphorylated form of β-catenin and its translocation into the nucleus . This suggests a role for Tribulosin in neuronal survival and GSK3β mediated anti-inflammatory property.
Pharmacokinetics
It is known that the bioavailability of tribulosin can be influenced by the method of extraction and the part of the plant used .
Result of Action
The action of Tribulosin results in several physiological effects. It has been shown to significantly reduce MDA, AST, CK, and LDH contents, and increase the activity of SOD . It also reduces the myocardial apoptosis rate in a concentration-dependent manner .
Action Environment
The action of Tribulosin can be influenced by environmental factors. For instance, the plant Tribulus terrestris, from which Tribulosin is derived, grows in arid climates and sandy soil . The concentration of active substances like Tribulosin can vary depending on the plant’s geographical origin .
Propriétés
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H90O25/c1-21-8-13-55(71-18-21)22(2)34-31(80-55)15-28-26-7-6-24-14-25(9-11-53(24,4)27(26)10-12-54(28,34)5)73-51-46(78-50-42(67)39(64)35(60)23(3)72-50)43(68)44(33(17-57)75-51)76-52-47(79-49-41(66)37(62)30(59)20-70-49)45(38(63)32(16-56)74-52)77-48-40(65)36(61)29(58)19-69-48/h21-52,56-68H,6-20H2,1-5H3/t21-,22-,23-,24-,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51+,52-,53-,54-,55+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFEJVBMMGRLX-BTLNAVNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H90O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746863 | |
| Record name | (3beta,5alpha,25S)-Spirostan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->3)]-beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1151.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tribulosin | |
CAS RN |
79974-46-2 | |
| Record name | (3beta,5alpha,25S)-Spirostan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->3)]-beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




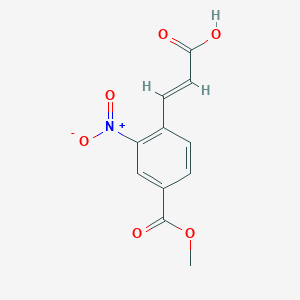
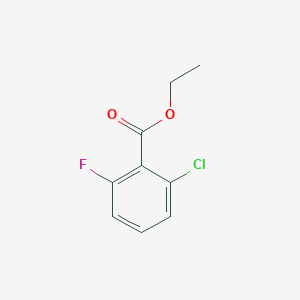

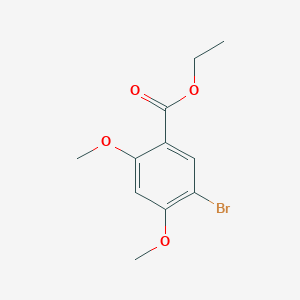
![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)
